Ethyl 5-fluoro-2-methoxybenzoylformate
CAS No.: 873548-10-8
Cat. No.: VC3819195
Molecular Formula: C11H11FO4
Molecular Weight: 226.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 873548-10-8 |
---|---|
Molecular Formula | C11H11FO4 |
Molecular Weight | 226.2 g/mol |
IUPAC Name | ethyl 2-(5-fluoro-2-methoxyphenyl)-2-oxoacetate |
Standard InChI | InChI=1S/C11H11FO4/c1-3-16-11(14)10(13)8-6-7(12)4-5-9(8)15-2/h4-6H,3H2,1-2H3 |
Standard InChI Key | ROBOUAVAPGXKKB-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(=O)C1=C(C=CC(=C1)F)OC |
Canonical SMILES | CCOC(=O)C(=O)C1=C(C=CC(=C1)F)OC |
Introduction
Chemical Structure and Physicochemical Properties
Ethyl 5-fluoro-2-methoxybenzoylformate features a benzoylformate backbone substituted with a fluorine atom and a methoxy group. The fluorine atom introduces electron-withdrawing effects, while the methoxy group donates electrons via resonance, creating a unique electronic profile that influences reactivity and intermolecular interactions.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 226.21 g/mol |
Boiling Point | ~284–290°C (estimated) |
Density | 1.24–1.28 g/cm³ (estimated) |
Solubility | Soluble in organic solvents (e.g., ethanol, DCM) |
These estimates derive from analogs such as ethyl 5-fluoro-2-sulfanylbenzoate, which shares structural similarities . The compound’s stability under ambient conditions suggests suitability for industrial processes.
Synthesis Methods
Industrial-Scale Preparation
A patent describing methyl phenylglyoxylate synthesis offers insights into analogous routes for ethyl 5-fluoro-2-methoxybenzoylformate . The process involves chlorination of a dimethoxy precursor (e.g., 2,2-dimethoxy-1-(5-fluoro-2-methoxyphenyl)butanone) under controlled conditions. Key steps include:
-
Chlorination: Reacting the precursor with chlorine gas in chlorobenzene at 105–120°C for 6–16 hours.
-
Workup: Washing with sodium bicarbonate to neutralize acidic byproducts, followed by distillation to isolate the product .
This method achieves yields exceeding 60% with high purity (>99%), highlighting its efficiency for large-scale production.
Laboratory-Scale Synthesis
In research settings, esterification of 5-fluoro-2-methoxybenzoylformic acid with ethanol under acid catalysis (e.g., ) is feasible. The reaction proceeds via nucleophilic acyl substitution, with reflux conditions driving equilibrium toward ester formation.
Chemical Reactivity
The compound’s reactivity centers on its ester and ketone functionalities:
Hydrolysis
-
Acidic Hydrolysis: Yields 5-fluoro-2-methoxybenzoylformic acid.
-
Basic Hydrolysis: Forms the corresponding carboxylate salt, amenable to further derivatization.
Reduction
Lithium aluminum hydride () reduces the ketone to a secondary alcohol, producing ethyl 5-fluoro-2-methoxybenzyl alcohol, a potential intermediate for chiral synthesis.
Halogenation
The fluorine atom at the 5-position may undergo nucleophilic aromatic substitution with strong nucleophiles (e.g., amines), though steric hindrance from the methoxy group could limit reactivity.
Applications in Pharmaceutical and Material Science
Pharmaceutical Intermediates
The compound’s structure aligns with motifs found in protease inhibitors and kinase-targeted therapies. For example, fluorinated aromatics enhance metabolic stability in drug candidates, while the methoxy group improves membrane permeability.
Photoinitiators
Analogous benzoylformates, such as methyl benzoylformate, act as photoinitiators in UV-curable resins . Ethyl 5-fluoro-2-methoxybenzoylformate could exhibit similar properties, with the fluorine atom potentially reducing yellowing during polymerization.
Table 2: Comparison with Related Benzoylformates
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume